Cas no 2138252-39-6 (3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid)

3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid
- EN300-1083083
- 3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid
- 2138252-39-6
-
- インチ: 1S/C16H21NO4/c1-11-7-13(11)8-14(15(18)19)9-17-16(20)21-10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3,(H,17,20)(H,18,19)
- InChIKey: GUSQRHPYTJETDS-UHFFFAOYSA-N
- SMILES: OC(C(CNC(=O)OCC1C=CC=CC=1)CC1CC1C)=O
計算された属性
- 精确分子量: 291.14705815g/mol
- 同位素质量: 291.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 8
- 複雑さ: 365
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 75.6Ų
3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083083-0.5g |
3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |
2138252-39-6 | 95% | 0.5g |
$1084.0 | 2023-10-28 | |
Enamine | EN300-1083083-5g |
3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |
2138252-39-6 | 95% | 5g |
$3273.0 | 2023-10-28 | |
Enamine | EN300-1083083-0.1g |
3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |
2138252-39-6 | 95% | 0.1g |
$993.0 | 2023-10-28 | |
Enamine | EN300-1083083-2.5g |
3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |
2138252-39-6 | 95% | 2.5g |
$2211.0 | 2023-10-28 | |
Enamine | EN300-1083083-1g |
3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |
2138252-39-6 | 95% | 1g |
$1129.0 | 2023-10-28 | |
Enamine | EN300-1083083-1.0g |
3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |
2138252-39-6 | 1g |
$1371.0 | 2023-05-26 | ||
Enamine | EN300-1083083-5.0g |
3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |
2138252-39-6 | 5g |
$3977.0 | 2023-05-26 | ||
Enamine | EN300-1083083-10.0g |
3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |
2138252-39-6 | 10g |
$5897.0 | 2023-05-26 | ||
Enamine | EN300-1083083-0.25g |
3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |
2138252-39-6 | 95% | 0.25g |
$1038.0 | 2023-10-28 | |
Enamine | EN300-1083083-0.05g |
3-{[(benzyloxy)carbonyl]amino}-2-[(2-methylcyclopropyl)methyl]propanoic acid |
2138252-39-6 | 95% | 0.05g |
$948.0 | 2023-10-28 |
3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acidに関する追加情報
Research Brief on 3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid (CAS: 2138252-39-6)
In recent years, the compound 3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid (CAS: 2138252-39-6) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound, characterized by its unique cyclopropylmethyl and benzyloxycarbonylamino functional groups, has been investigated as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have highlighted its role in the development of protease inhibitors, particularly those targeting viral enzymes. The structural features of this compound contribute to its ability to interact with specific enzyme active sites, making it a promising candidate for further optimization.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid using a multi-step route involving chiral auxiliaries to achieve high enantiomeric purity. The researchers emphasized the importance of the cyclopropyl moiety in enhancing the metabolic stability of the resulting inhibitors, a critical factor in drug design.
In terms of biological activity, preliminary in vitro assays have shown that derivatives of this compound exhibit potent inhibitory effects against certain viral proteases, with IC50 values in the low micromolar range. These findings suggest its potential utility in antiviral therapy, particularly for emerging viral pathogens. Further mechanistic studies are underway to elucidate the precise binding interactions and optimize the pharmacophore.
From a therapeutic perspective, the compound's unique structure offers opportunities for the development of targeted therapies. Its ability to penetrate cell membranes and resist enzymatic degradation makes it a valuable scaffold for designing new drugs with improved bioavailability. Current research is exploring its application in oncology and infectious diseases, with promising early results.
In conclusion, 3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid represents a versatile and pharmacologically relevant compound in modern drug discovery. Ongoing research is expected to further expand its applications and optimize its properties for clinical use. Future studies should focus on in vivo efficacy and safety profiling to advance this compound toward preclinical development.
2138252-39-6 (3-{(benzyloxy)carbonylamino}-2-(2-methylcyclopropyl)methylpropanoic acid) Related Products
- 1022605-83-9(PBLZIAVSGSVUKD-UHFFFAOYSA-N)
- 2171226-12-1(3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)
- 1797715-54-8(Benzamide, 4-butoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-)
- 2171803-20-4(4-methyl-1-oxa-8-thia-5-azaspiro5.5undecane)
- 2171313-78-1(5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide)
- 1264273-29-1(5-(4-bromophenyl)pent-2-en-1-ol)
- 349627-09-4(2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)
- 1968642-97-8(Tert-butyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate)
- 1804478-11-2(6-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)
- 2228342-08-1(4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid)




